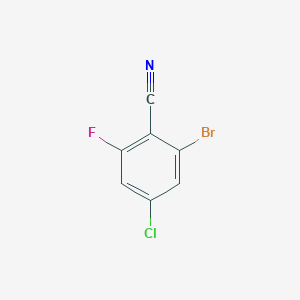

2-Bromo-4-chloro-6-fluorobenzonitrile

Description

Contextual Significance of Halogenated Benzonitrile (B105546) Scaffolds in Organic Synthesis and Materials Science

Halogenated benzonitrile scaffolds are foundational components in the synthesis of a wide array of organic molecules. The nitrile group (–C≡N) is a versatile functional group that can be transformed into other functionalities such as amines, carboxylic acids, esters, and amides. researchgate.net Aryl nitriles are crucial intermediates in the manufacturing of dyes, agrochemicals, and a range of pharmaceutically active compounds. researchgate.net

The presence of halogen atoms on the benzonitrile ring significantly enhances its utility as a synthetic intermediate. Halogens can act as leaving groups in nucleophilic aromatic substitution reactions and participate in various metal-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, which are pivotal for forming carbon-carbon bonds. ossila.comsci-hub.se This reactivity allows for the construction of complex biaryl systems, which are core structures in many blockbuster drugs. sci-hub.se For example, a related compound, 2-bromo-4-fluorobenzonitrile, is utilized as a molecular scaffold for active pharmaceutical ingredients (APIs). ossila.com Its bromo substituent can undergo palladium-catalyzed coupling, while the fluoride (B91410) is an ideal leaving group for nucleophilic aromatic substitution, activated by the nitrile group. ossila.com

In materials science, halogenated benzonitrile derivatives are also showing promise. Recent research has explored fluorinated benzonitrile compounds for their applications in organic light-emitting diodes (OLEDs). rsc.org These materials can exhibit properties like thermally activated delayed fluorescence (TADF) and mechanochromic luminescence (MCL), highlighting their potential for advanced optoelectronic applications with tunable, stimuli-responsive characteristics. rsc.org

Research Rationale for Investigating Polyhalogenated Benzonitrile Derivatives

The rationale for investigating polyhalogenated benzonitrile derivatives like 2-Bromo-4-chloro-6-fluorobenzonitrile stems from the unique chemical reactivity imparted by multiple, distinct halogen substituents on a single aromatic ring. Polyhalogenated compounds, in general, find use in various industrial and agricultural applications. unacademy.com The specific arrangement and type of halogens (e.g., bromine, chlorine, fluorine) create a molecule with multiple, selectively addressable reaction sites.

The differing reactivity of C-Br, C-Cl, and C-F bonds allows for sequential and site-specific modifications, providing a strategic advantage in multi-step syntheses. For instance, the carbon-bromine bond is typically more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, which in turn is more reactive than the carbon-fluorine bond. Conversely, the carbon-fluorine bond is highly susceptible to nucleophilic aromatic substitution, especially when activated by an electron-withdrawing group like nitrile. ossila.com This differential reactivity enables chemists to build complex molecular architectures in a controlled manner. The investigation into these derivatives is driven by the need for versatile building blocks for new pharmaceuticals, agrochemicals, and advanced materials. researchgate.netossila.comrsc.org

Overview of Current Research Landscape for this compound and Structurally Related Compounds

Direct research specifically detailing the synthesis or application of this compound is not extensively documented in publicly available literature. However, its chemical structure suggests it is a compound of interest as a synthetic building block, which is supported by its commercial availability from chemical suppliers. sigmaaldrich.com The properties of this compound are primarily available through supplier databases and computational predictions. sigmaaldrich.comuni.lu

The research landscape is better understood by examining structurally related compounds. These studies provide insight into the potential reactivity and applications of the title compound.

2-Bromo-4-fluorobenzonitrile: This compound is used as a versatile building block for APIs. Its different functional groups allow for distinct chemical transformations, such as palladium-catalyzed couplings and nucleophilic aromatic substitutions. ossila.com

2-bromo-4-methylbenzonitrile: Research has shown this compound to be an important intermediate in the synthesis of phthalocyanine (B1677752) dyes, which have applications in photo-redox reactions and photodynamic cancer therapy. researchgate.net

Multifunctional Benzonitrile Derivatives: A broader area of research focuses on donor-acceptor type benzonitrile compounds for materials science. These molecules are investigated for their photophysical properties in solid-state applications like OLEDs, where they can function as emitters exhibiting TADF. rsc.org

General Synthesis Methods: The synthesis of halogenated benzonitriles is a well-established field. Methods include the vapor-phase halogenation of benzonitrile and the transformation of halogenated anilines via diazotization reactions. google.comgoogle.comgoogle.com

The study of these related compounds underscores the synthetic potential of polyhalogenated benzonitriles. The unique combination of bromo, chloro, and fluoro substituents on this compound positions it as a potentially valuable, albeit currently under-explored, intermediate for creating complex and highly functionalized molecules.

Data Tables

Table 1: Properties of this compound This table summarizes the known and predicted properties of the title compound.

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 858414-22-9 | sigmaaldrich.com |

| Molecular Formula | C₇H₂BrClFN | uni.lu |

| Molecular Weight | 234.45 g/mol | sigmaaldrich.com |

| Monoisotopic Mass | 232.90433 Da | uni.lu |

| InChI Key | JURQSGAZGLRMIL-UHFFFAOYSA-N | sigmaaldrich.com |

| Predicted XlogP | 3.1 | uni.lu |

| Storage Temperature | 2~8 °C | sigmaaldrich.com |

Table 2: Structurally Related Compounds and Their Research Context This table highlights related benzonitrile derivatives and their documented roles in research and development.

| Compound Name | Key Research Context/Application | References |

| 2-Bromo-4-fluorobenzonitrile | Building block for Active Pharmaceutical Ingredients (APIs) | ossila.com |

| 2-bromo-4-methylbenzonitrile | Intermediate for phthalocyanine dyes for photodynamic therapy | researchgate.net |

| 4-Bromo-2-fluorobenzonitrile | Synthetic intermediate with established synthesis routes | chemicalbook.comnih.gov |

| 2-Bromo-6-fluorobenzonitrile | Commercially available synthetic building block | scbt.comsigmaaldrich.com |

| Fluorinated D-A-D' Benzonitriles | Materials for Organic Light-Emitting Diodes (OLEDs) | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-chloro-6-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClFN/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JURQSGAZGLRMIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729422 | |

| Record name | 2-Bromo-4-chloro-6-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858414-22-9 | |

| Record name | 2-Bromo-4-chloro-6-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-chloro-6-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Development for 2 Bromo 4 Chloro 6 Fluorobenzonitrile

Multi-Step Synthetic Approaches to 2-Bromo-4-chloro-6-fluorobenzonitrile

A plausible synthetic strategy would involve the sequential halogenation of a simpler fluorinated precursor, followed by the introduction of the nitrile group in the final step. The directing effects of the substituents—fluorine being an ortho-, para-director, and bromine and chlorine also being ortho-, para-directors—must be carefully considered at each stage to achieve the desired 1,2,3,4-substitution pattern. libretexts.org

Strategies for Introducing Halogen Substituents (Bromine, Chlorine, Fluorine)

The introduction of halogen atoms onto an aromatic ring is typically achieved through electrophilic aromatic substitution reactions. The specific reagents and conditions depend on the halogen being introduced and the nature of the substituents already present on the ring.

Fluorination: Direct fluorination of aromatic rings is often too reactive and difficult to control. Therefore, it is more common to start with a commercially available fluoro-substituted precursor or to introduce the fluorine atom via a Sandmeyer-type reaction from an appropriate aniline (B41778) (diazotization followed by reaction with a fluoride (B91410) source like HBF₄).

Chlorination and Bromination: Chlorine and bromine can be introduced using elemental chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃). libretexts.org The regioselectivity of these reactions is governed by the electronic properties of the substituents already on the ring. For a highly substituted ring, controlling the position of incoming halogens can be challenging and may lead to mixtures of isomers. libretexts.org

The successful synthesis of a polysubstituted benzene (B151609) like this compound hinges on the order of these halogenation steps. For instance, starting with a fluorinated benzene derivative, the directing effect of the fluorine atom would be used to guide the next halogen into the correct position. Subsequent halogenations would then be directed by the combined electronic and steric effects of all groups present.

Nitrile Group Formation and Transformation Pathways

The nitrile functional group (-C≡N) is a key feature of the target molecule. fiveable.me There are several established methods for its introduction onto an aromatic ring.

Sandmeyer Reaction: This is a classic and reliable method for preparing aromatic nitriles from anilines (aromatic amines). wikipedia.org The process involves the conversion of the amino group into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid), which is then displaced by a cyanide nucleophile, typically from copper(I) cyanide. wikipedia.org This method is particularly useful when the starting material is a substituted aniline.

Nucleophilic Substitution: In some cases, a nitrile group can be introduced by nucleophilic substitution of a halide, particularly if the ring is activated by strongly electron-withdrawing groups. However, for a polyhalogenated, less activated ring, this method is often inefficient.

Dehydration of Amides: Primary amides can be dehydrated to form nitriles using reagents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃). wikipedia.orglibretexts.org This pathway requires the prior synthesis of the corresponding benzamide.

From Aldehydes: Aromatic aldehydes can be converted to nitriles in a one-pot reaction, often involving the formation of an oxime intermediate with hydroxylamine (B1172632), followed by dehydration. rsc.orgresearchgate.net For example, 4-bromo-2,6-difluorobenzaldehyde can be converted to 4-bromo-2,6-difluorobenzonitrile by refluxing with hydroxylamine hydrochloride in formic acid. google.com

For the synthesis of this compound, the Sandmeyer reaction or a modern catalytic cyanation of a corresponding aryl halide would be the most probable routes.

Advanced Catalytic Methods in Benzonitrile (B105546) Synthesis

Modern synthetic chemistry has seen the development of advanced catalytic methods that offer milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional techniques.

Palladium-Catalyzed Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful method for forming the C–CN bond. This approach, often referred to as palladium-catalyzed cyanation, has become a preferred alternative to the harsher conditions of the Rosenmund-von Braun reaction. nih.gov

These reactions typically involve the coupling of an aryl halide (bromide, chloride, or iodide) or triflate with a cyanide source in the presence of a palladium catalyst and a supporting ligand. A key advantage is the ability to proceed under milder conditions and tolerate a wider variety of functional groups. nih.govnih.gov

Several cyanide sources can be used, each with its own advantages and safety considerations:

Zinc Cyanide (Zn(CN)₂): Widely used due to its lower toxicity compared to alkali metal cyanides. nih.gov

Potassium Ferrocyanide (K₄[Fe(CN)₆]): A non-toxic, inexpensive, and stable cyanide source, making it an attractive "green" alternative. nih.govacs.org It often requires higher temperatures to facilitate the transfer of the cyanide group to the palladium catalyst. nih.gov

Other Sources: Various other sources like ethyl cyanoacetate have also been explored. rsc.org

The choice of palladium precursor and ligand is crucial for catalytic efficiency. Commonly used catalysts include palladium(II) acetate (Pd(OAc)₂) and palladacycle precatalysts, which can form the active Pd(0) species in situ. nih.govacs.org The reaction conditions, such as solvent, base, and temperature, are optimized to achieve high yields. rsc.org

| Palladium Source | Ligand | Cyanide Source | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | None (Ligand-free) | K₄[Fe(CN)₆] | DMAC | 120 °C | acs.org |

| Palladacycle Precatalyst | - | K₄[Fe(CN)₆]·3H₂O | Aqueous Media | rt - 40 °C | nih.gov |

| Pd(OAc)₂ | N-Heterocyclic Carbene (NHC) | K₄[Fe(CN)₆]·3H₂O | DMAc | 120 °C | rsc.org |

| Pd-ZnFe₂O₄ Nanoparticles | None | K₄[Fe(CN)₆] | DMF | 100 °C | rsc.org |

Metal-Free or Green Chemistry Approaches in Halogenated Benzonitrile Synthesis

Green chemistry principles aim to reduce waste, use less hazardous substances, and improve energy efficiency in chemical processes. wjpmr.com In the context of benzonitrile synthesis, this has led to the exploration of metal-free reactions and the use of environmentally benign solvents and catalysts.

One notable green approach involves the synthesis of benzonitriles from benzaldehydes using ionic liquids. rsc.orgresearchgate.net In one method, an ionic liquid was shown to act simultaneously as a co-solvent, catalyst, and phase-separation agent, eliminating the need for metal salt catalysts and simplifying product recovery. rsc.org This route, which proceeds through an oxime intermediate, can be applied to a variety of aromatic aldehydes. researchgate.net

Other green strategies include:

Use of Safer Reagents: Replacing highly toxic cyanide salts like KCN with less toxic alternatives such as K₄[Fe(CN)₆] in catalytic cyanations is a significant step towards a safer process. nih.gov

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by grinding solid reagents together, can drastically reduce solvent waste. wjpmr.com

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions, though their application in complex, multi-halogenated systems is still an emerging area.

Polymer-Supported Catalysts: Attaching catalysts to a solid polymer support allows for easy separation from the reaction mixture and recycling of the catalyst, reducing waste. researchgate.net

Regioselective Synthesis and Isomer Control

The key to isomer control lies in the strategic ordering of the synthetic steps. libretexts.org The electronic properties of the substituents on the benzene ring dictate the position of incoming electrophiles.

Activating Groups/Ortho-, Para-Directors: Groups like halogens (F, Cl, Br) and alkyl groups are weakly deactivating but direct incoming electrophiles to the ortho and para positions relative to themselves.

Deactivating Groups/Meta-Directors: Groups like the nitrile (-CN) and nitro (-NO₂) groups are strongly electron-withdrawing and direct incoming electrophiles to the meta position. libretexts.org

To synthesize this compound, a synthetic plan must leverage these directing effects. A logical sequence might be:

Start with a precursor where the most influential directing group is already in place. For example, starting with 1-bromo-3-chloro-5-fluorobenzene.

Introduce the next substituent based on the combined directing effects of the existing groups. The steric hindrance created by existing groups also plays a crucial role in favoring one position over another.

Introduce the nitrile group last. Since the nitrile group is a strong deactivator, introducing it early would make subsequent electrophilic substitution reactions (like further halogenations) very difficult. libretexts.org Therefore, the nitrile group is typically installed at the end of the sequence, often by converting a more versatile functional group like an amine (via Sandmeyer reaction) or a halide (via palladium-catalyzed cyanation) that was carried through the synthesis.

By carefully planning the sequence of bromination, chlorination, and cyanation steps, chemists can guide the substituents to the desired positions and minimize the formation of isomeric impurities, ensuring an efficient and regioselective synthesis.

Control of Halogenation Position on the Aromatic Ring

Achieving the specific 2-bromo-4-chloro-6-fluoro substitution pattern on a benzonitrile ring requires careful strategic planning due to the directing effects of the nitrile group and the existing halogens. The cyano group is a meta-director and deactivating, which influences the regioselectivity of electrophilic aromatic substitution reactions.

Several strategies are employed to control the position of halogens on an aromatic ring:

Introduction of Halogens via Sandmeyer Reaction: A common and effective method for introducing bromine onto an aromatic ring at a specific position is the Sandmeyer reaction. This process involves the diazotization of a primary aromatic amine, followed by decomposition of the diazonium salt with a copper(I) bromide catalyst. The starting aniline must have the other substituents already in place, which means the synthetic design often involves the strategic synthesis of a polysubstituted aniline precursor. For instance, a general procedure for a Sandmeyer-type bromination involves dissolving the corresponding aniline in an acidic solution, treating it with sodium nitrite (B80452) to form the diazonium salt, and then adding a solution of copper(I) bromide.

Stepwise Halogenation: The different halogens can be introduced in a stepwise manner, taking advantage of the directing effects of the substituents present at each stage. For example, starting with a fluorinated or chlorinated benzonitrile, subsequent halogenation positions would be influenced by the existing halogen and the nitrile group. The order of introduction of the halogens is critical to achieving the desired isomer.

Use of Blocking Groups: In some cases, a temporary blocking group can be used to prevent reaction at a certain position, directing the incoming halogen to the desired location. The blocking group is then removed in a subsequent step.

Table 1: Key Reactions in Halogenated Benzonitrile Synthesis

| Reaction Type | Reagents | Purpose |

| Diazotization | Sodium nitrite, Acid (e.g., HCl, HBr) | Conversion of a primary aromatic amine to a diazonium salt. |

| Sandmeyer Bromination | Copper(I) bromide | Introduction of a bromine atom at the position of the diazonium group. |

| Electrophilic Chlorination | Chlorine, Lewis acid (e.g., FeCl₃, AlCl₃) | Introduction of a chlorine atom onto the aromatic ring. |

| Electrophilic Bromination | Bromine, Lewis acid (e.g., FeBr₃) | Introduction of a bromine atom onto the aromatic ring. |

Controlling the regioselectivity of these reactions is paramount. The interplay of electronic and steric effects of the substituents determines the outcome of the halogenation. For this compound, the synthesis would likely start from a precursor that already contains at least one of the desired halogens and an amino group, which can then be converted to the second halogen via a Sandmeyer reaction.

Strategies for Obtaining Specific Substitution Patterns (e.g., Related 3-Bromo-6-chloro-2-fluorobenzonitrile as Precursor)

A more plausible and common strategy involves the synthesis of a precursor where the desired substitution pattern is built up systematically. For example, a potential synthetic route could start with a commercially available chlorofluorobenzene derivative. This starting material could then be nitrated, followed by reduction of the nitro group to an amine. This amino group can then direct the position of a subsequent bromination before being itself replaced by a bromine atom via the Sandmeyer reaction.

The choice of the starting material is crucial. For instance, starting with 2-chloro-4-fluorotoluene, one could envision a sequence of nitration, oxidation of the methyl group to a nitrile, and then introduction of the bromine atom. However, controlling the regioselectivity of the nitration in the presence of both a chloro and a fluoro group can be challenging.

Table 2: Potential Precursors and Synthetic Intermediates

| Compound Name | Potential Role in Synthesis |

| 2-Chloro-4-fluoroaniline | Starting material for introducing the bromine via Sandmeyer reaction after an initial bromination step. |

| 4-Chloro-2-fluoro-6-nitroaniline | An intermediate that could be reduced to the corresponding diamine, followed by selective diazotization and halogenation. |

| 3-Bromo-6-chloro-2-fluorobenzonitrile | A potential, though less documented, precursor for isomerization to the target compound. |

The synthesis of the target compound likely involves a multi-step process that requires careful optimization of reaction conditions at each stage to ensure high yield and regioselectivity.

Scale-Up Considerations and Industrial Synthesis Relevance

The transition from a laboratory-scale synthesis to an industrial-scale process for producing this compound introduces several important considerations. The relevance of this compound as an intermediate for high-value products in the pharmaceutical and agrochemical industries would be the primary driver for its large-scale production.

Key factors that need to be addressed during scale-up include:

Cost and Availability of Starting Materials: The economic viability of the entire process is heavily dependent on the cost of the raw materials. The chosen synthetic route should ideally start from readily available and inexpensive precursors.

Process Safety: Many of the reagents used in the synthesis of halogenated aromatics are hazardous. For example, the Sandmeyer reaction involves the formation of potentially unstable diazonium salts and the use of strong acids and oxidizing agents. Proper thermal management and control of reaction parameters are critical to ensure a safe operation on a large scale.

Reaction Efficiency and Yield: Each step in the synthesis should be optimized to maximize the yield and minimize the formation of byproducts. This not only improves the economics of the process but also simplifies the purification of the final product.

Waste Management: The synthesis of specialty chemicals often generates significant amounts of waste, including halogenated byproducts and acidic or basic effluents. Environmentally benign and cost-effective waste treatment and disposal methods are essential for sustainable industrial production.

Purification: The final product must meet stringent purity specifications. The choice of purification method (e.g., crystallization, distillation, chromatography) will depend on the physical properties of the compound and the nature of the impurities. On an industrial scale, crystallization is often preferred due to its cost-effectiveness.

The development of a robust and scalable process for this compound would likely involve a multidisciplinary team of chemists and chemical engineers to address these challenges. The industrial synthesis of related halogenated benzonitriles often relies on well-established unit operations and a deep understanding of the underlying reaction mechanisms to ensure a safe, efficient, and economically viable process.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 4 Chloro 6 Fluorobenzonitrile

X-ray Crystallography for Solid-State Structure Elucidation

No published reports on the single-crystal X-ray diffraction analysis of 2-Bromo-4-chloro-6-fluorobenzonitrile were found. Consequently, critical information regarding its solid-state structure remains unknown.

Analysis of Molecular Conformation and Geometry

Without a crystal structure, a definitive analysis of the molecule's conformation and the precise bond lengths and angles in the solid state is not possible.

Investigation of Crystal Packing and Supramolecular Interactions

Details on how molecules of this compound arrange themselves in a crystal lattice are unavailable. Therefore, any potential supramolecular interactions, such as halogen bonding, hydrogen bonding (though unlikely given the molecular structure), or π-π stacking, have not been characterized.

Addressing Polymorphism and Crystallographic Disorder

The existence of different crystalline forms (polymorphism) or any positional or orientational disorder within a crystal structure has not been investigated or reported for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

While some patents mention the use of NMR spectroscopy in their general experimental sections, specific and detailed NMR data for this compound are not provided. google.com

Multi-Nuclear NMR Techniques (¹H, ¹³C, ¹⁹F NMR)

A comprehensive set of experimental data, including chemical shifts and coupling constants for ¹H, ¹³C, and ¹⁹F nuclei, is not available in the public domain. This information is crucial for the unambiguous assignment of the compound's structure in solution.

Conformational Dynamics and Stereochemical Studies

Due to the absence of detailed NMR studies, particularly those involving variable temperature experiments or advanced two-dimensional techniques, there is no information on the conformational dynamics or stereochemistry of this compound in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy is a powerful, non-destructive analytical method that probes the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds present and their immediate chemical environment, making IR and Raman spectroscopy ideal for functional group identification and for studying subtle molecular interactions. For this compound, these techniques are crucial for confirming the presence and electronic state of the nitrile group and the carbon-halogen bonds.

The vibrational spectrum of this compound is complex due to the presence of multiple substituents on the benzene (B151609) ring. However, characteristic vibrational modes can be assigned to its key functional groups. The assignments are typically based on established group frequency regions and comparison with structurally related molecules. While specific experimental data for this compound is not widely published, a detailed analysis can be extrapolated from the spectra of similar substituted benzonitriles, such as 2-chloro-6-methyl benzonitrile (B105546). researchgate.net

The most prominent and diagnostically significant vibration is that of the nitrile (C≡N) group. The stretching vibration of the C≡N bond typically appears as a sharp, intense band in the IR spectrum and a strong band in the Raman spectrum.

Nitrile (C≡N) Stretching: In substituted benzonitriles, the C≡N stretching frequency is sensitive to the electronic effects of the other substituents on the ring. researchgate.net For this compound, this vibration is expected in the range of 2220-2240 cm⁻¹. The electron-withdrawing nature of the halogen substituents (bromo, chloro, and fluoro) would likely shift this band to a higher wavenumber compared to unsubstituted benzonitrile. researchgate.net

Carbon-Halogen Vibrations: The stretching vibrations of the carbon-halogen bonds are also key features.

C-F Stretching: The C-F stretching vibration is typically strong in the IR spectrum and occurs in the range of 1250-1020 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration gives rise to a strong band in the region of 850-550 cm⁻¹. In aromatic compounds, this band can be found around 700 cm⁻¹.

C-Br Stretching: The C-Br stretching vibration is found at lower wavenumbers, typically in the 680-515 cm⁻¹ range.

Aromatic C-H and C=C Vibrations: The spectrum will also feature vibrations associated with the aromatic ring.

Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹.

Aromatic C=C Stretching: The skeletal vibrations of the benzene ring usually produce a set of four bands in the 1625-1400 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations are found in the 900-675 cm⁻¹ region and are characteristic of the substitution pattern on the benzene ring.

The table below provides a summary of the expected characteristic vibrational frequencies for this compound based on data from related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Nitrile (C≡N) | Stretching | 2220 - 2240 | Strong, Sharp | Strong |

| Aromatic C-H | Stretching | > 3000 | Weak to Medium | Medium |

| Aromatic C=C | Ring Stretching | 1400 - 1625 | Medium to Strong | Medium to Strong |

| Carbon-Fluorine (C-F) | Stretching | 1020 - 1250 | Strong | Weak |

| Carbon-Chlorine (C-Cl) | Stretching | 550 - 850 | Strong | Strong |

| Carbon-Bromine (C-Br) | Stretching | 515 - 680 | Strong | Strong |

| Aromatic C-H | Out-of-plane Bending | 675 - 900 | Strong | Weak |

Vibrational frequencies are not only dependent on the intramolecular structure but are also influenced by intermolecular interactions in the condensed phase (solid or liquid). nih.gov These interactions can lead to shifts in the observed vibrational bands compared to the gas phase. bohrium.com

For a polar molecule like this compound, dipole-dipole interactions and weak hydrogen bonds (e.g., C-H···N or C-H···X, where X is a halogen) can occur in the solid state. nih.govmdpi.com These interactions can influence the vibrational frequencies of the groups involved. For instance, the C≡N stretching frequency can be sensitive to the formation of intermolecular hydrogen bonds with the nitrogen atom acting as a hydrogen bond acceptor. Such interactions would typically lead to a slight shift in the C≡N band position and may cause broadening of the peak.

Similarly, the frequencies of the carbon-halogen bonds can be affected by intermolecular forces. Variations in these frequencies between the solid-state spectrum and the spectrum in a non-polar solvent can provide evidence for the presence and strength of such interactions in the crystal lattice. researchgate.net A systematic study comparing the spectra in solvents of varying polarity could further elucidate the nature of these intermolecular forces. bohrium.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Studies

High-resolution mass spectrometry is a cornerstone technique for the determination of the precise molecular weight of a compound, which in turn allows for the unambiguous validation of its molecular formula. For this compound (C₇H₂BrClFN), the theoretical monoisotopic mass is 232.90433 Da. uni.lu HRMS can measure this mass with high accuracy (typically within 5 ppm), providing strong evidence for the elemental composition.

Beyond molecular formula confirmation, mass spectrometry, particularly when coupled with techniques like electron ionization (EI), provides detailed information about the molecule's fragmentation pathways. The fragmentation pattern is a molecular fingerprint that reveals the most labile bonds and the relative stability of the resulting fragment ions.

For this compound, the presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion and any fragment ions containing these halogens. docbrown.info The molecular ion peak ([M]⁺) would appear as a cluster of peaks.

Key fragmentation pathways for halogenated aromatic compounds often involve the loss of a halogen atom or a hydrogen halide molecule. researchgate.net For this compound, likely primary fragmentation steps would include:

Loss of a bromine radical (•Br): This is often a favorable fragmentation pathway for bromo-aromatic compounds, leading to a [M-Br]⁺ ion.

Loss of a chlorine radical (•Cl): This would result in a [M-Cl]⁺ ion.

Loss of the cyano group (•CN): This fragmentation would produce a [M-CN]⁺ ion.

Sequential loss of halogens: Subsequent fragmentation of the primary ions could involve the loss of the remaining halogen atoms.

The relative abundances of the fragment ions provide insight into the relative strengths of the C-Br, C-Cl, and C-F bonds within the molecule under mass spectrometric conditions. A comprehensive analysis of the fragmentation pattern can thus contribute significantly to the structural elucidation of the molecule.

The table below outlines the predicted masses of some potential adducts and fragments of this compound.

| Species | Formula | Predicted Monoisotopic Mass (Da) |

| Molecular Ion [M]⁺ | [C₇H₂BrClFN]⁺ | 232.90433 |

| Protonated Molecule [M+H]⁺ | [C₇H₃BrClFN]⁺ | 233.91161 |

| Sodium Adduct [M+Na]⁺ | [C₇H₂BrClFNa]⁺ | 255.89355 |

| Deprotonated Molecule [M-H]⁻ | [C₇HBrClFN]⁻ | 231.89705 |

| Fragment [M-Br]⁺ | [C₇H₂ClFN]⁺ | 153.9915 |

| Fragment [M-Cl]⁺ | [C₇H₂BrFN]⁺ | 198.9433 |

Chemical Reactivity and Derivatization Chemistry of 2 Bromo 4 Chloro 6 Fluorobenzonitrile

Reactivity of the Nitrile Functional Group

The nitrile (cyano) group is a valuable functional group in organic synthesis due to the polarized carbon-nitrogen triple bond, which makes the carbon atom electrophilic and susceptible to nucleophilic attack. nih.govebsco.com This reactivity allows for its conversion into various other functional groups.

Nucleophilic Additions and Cyclization Reactions (e.g., Oxadiazole Formation)

The electrophilic carbon of the nitrile group in 2-Bromo-4-chloro-6-fluorobenzonitrile can undergo nucleophilic addition with various nucleophiles. A significant application of this reactivity is in the synthesis of heterocyclic systems, such as oxadiazoles, which are important motifs in medicinal chemistry. nih.govmdpi.com

For instance, the reaction of a benzonitrile (B105546) derivative with hydroxylamine (B1172632) leads to the formation of an intermediate N-hydroxybenzamidine (an amidoxime). This intermediate can then undergo cyclization with an appropriate reagent, such as a carboxylic acid or its derivative, to form a 1,2,4-oxadiazole (B8745197) ring. mdpi.com Alternatively, oxidative cyclization of N-arylidenecarbohydrazides, which can be derived from nitriles, is a known route to 1,3,4-oxadiazoles. nih.gov The nitrile group in a related compound, 2-bromo-4-fluorobenzonitrile, is known to react with hydroxylamine to form oxadiazoles, highlighting this pathway's applicability. ossila.com

Table 1: Example of Oxadiazole Synthesis Pathway

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1 | This compound, Hydroxylamine | N'-hydroxy-2-bromo-4-chloro-6-fluorobenzimidamide | Nucleophilic addition of hydroxylamine to the nitrile group. |

Hydrolysis and Reduction Pathways

The nitrile group can be converted to other fundamental organic functional groups through hydrolysis and reduction.

Hydrolysis: The hydrolysis of nitriles is a common method for preparing carboxylic acids. libretexts.org This transformation can be carried out under acidic or basic aqueous conditions. The reaction proceeds through an amide intermediate (2-Bromo-4-chloro-6-fluorobenzamide), which is subsequently hydrolyzed to the corresponding benzoic acid (2-Bromo-4-chloro-6-fluorobenzoic acid). libretexts.orgresearchgate.net The conditions for hydrolysis are typically harsh (requiring strong acid or base and heat), which could potentially lead to side reactions involving the halogen substituents.

Reduction: The nitrile group can be reduced to a primary amine or an aldehyde depending on the reducing agent used.

To Amine: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine, yielding (2-Bromo-4-chloro-6-fluorophenyl)methanamine. This reaction involves two successive nucleophilic additions of a hydride to the nitrile carbon. libretexts.org

To Aldehyde: Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), allow for the partial reduction of the nitrile to an imine intermediate. This imine is then hydrolyzed upon aqueous workup to afford the corresponding aldehyde (2-Bromo-4-chloro-6-fluorobenzaldehyde). libretexts.org

Reactivity of Aromatic Halogen Substituents

The benzene (B151609) ring of this compound is substituted with three different halogens, each exhibiting distinct reactivity profiles in common organic reactions. This differential reactivity allows for selective functionalization of the aromatic core.

Nucleophilic Aromatic Substitution (SNAr) Reactions

In nucleophilic aromatic substitution (SNAr), a nucleophile replaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups (like the nitrile group) positioned ortho or para to the leaving group. nih.gov

For this compound, the fluorine atom at the C6 position is the most susceptible to SNAr. This is due to two factors:

Fluorine is the most electronegative halogen, making the carbon atom it is attached to highly electrophilic and stabilizing the intermediate Meisenheimer complex. Fluoride (B91410) is generally the best leaving group among the halogens in SNAr reactions. nih.gov

The fluorine atom is positioned ortho to the powerful electron-withdrawing nitrile group, which strongly activates it for nucleophilic attack. ossila.com

Therefore, reaction with a nucleophile (e.g., an amine, alkoxide, or thiol) would selectively displace the fluoride ion to yield a 2-bromo-4-chloro-6-substituted benzonitrile.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl >> F. nih.gov

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound (like a boronic acid) to form a C-C bond. libretexts.orgnih.gov For this compound, the reaction would occur selectively at the most reactive C-Br bond. nih.gov Coupling with a generic arylboronic acid (Ar-B(OH)₂) would yield 2-aryl-4-chloro-6-fluorobenzonitrile, leaving the C-Cl and C-F bonds intact under controlled conditions. This selectivity is a common strategy in the synthesis of complex biaryl compounds. nih.govresearchgate.net

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. organic-chemistry.org Similar to the Suzuki coupling, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective amination at the C2 position. nih.gov Reaction with a primary or secondary amine (R₂NH) in the presence of a palladium catalyst and a suitable base would produce a 2-(dialkylamino)-4-chloro-6-fluorobenzonitrile.

Table 2: Regioselectivity in Cross-Coupling Reactions

| Reaction Type | Reagents | Expected Major Product | Rationale |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂, Pd catalyst, Base | 2-Aryl-4-chloro-6-fluorobenzonitrile | Higher reactivity of C-Br bond over C-Cl and C-F bonds in oxidative addition to Pd(0). nih.gov |

Reductive Debromination and Dechlorination

The selective removal of halogen atoms can be achieved through reductive dehalogenation, typically using methods like catalytic hydrogenation or metal-based reducing agents. The ease of reduction for carbon-halogen bonds follows the order C-I > C-Br > C-Cl > C-F, which is inversely related to bond strength.

For this compound, this reactivity difference allows for stepwise dehalogenation.

Reductive Debromination: Milder reduction conditions would selectively cleave the weaker C-Br bond, leading to the formation of 4-chloro-6-fluorobenzonitrile.

Reductive Dechlorination: More forcing conditions would be required to subsequently remove the chlorine atom, yielding 2-fluorobenzonitrile. The C-F bond is the strongest and would be the most resistant to reductive cleavage.

Electrophilic Aromatic Substitution on the Benzonitrile Ring

The directing effects of the substituents also play a crucial role in determining the position of any potential electrophilic attack. The cyano group is a meta-director, while halogens are ortho, para-directors. In this compound, the positions ortho and para to the activating groups (halogens) are already substituted. The only available positions for substitution are C3 and C5.

Predicting the major product of an electrophilic aromatic substitution reaction on this molecule requires a careful analysis of the competing directing effects. The fluorine atom at C6, being the most electronegative, exerts a strong inductive withdrawal. The bromine at C2 and chlorine at C4 also contribute to the deactivation. The cyano group at C1 strongly deactivates all positions, but its meta-directing effect would favor substitution at C3 and C5. The ortho, para-directing halogens have their ortho and para positions blocked, but their influence can still be considered.

Given the heavily deactivated nature of the ring, forcing conditions (e.g., strong acids, high temperatures) would be necessary to achieve any electrophilic substitution. Under such conditions, the regioselectivity might be influenced by a complex interplay of electronic and steric factors. It is predicted that electrophilic attack, if it occurs, would likely favor the C5 position. This is because the C3 position is sterically hindered by the adjacent bromine and cyano groups. Furthermore, the C5 position is para to the bromine atom and meta to the cyano and fluorine atoms, which might represent the least deactivated position.

| Reaction | Reagents | Predicted Major Product | Predicted Yield | Reaction Conditions |

| Nitration | HNO₃ / H₂SO₄ | 2-Bromo-4-chloro-6-fluoro-5-nitrobenzonitrile | Very Low | Harsh (e.g., fuming acids, elevated temperature) |

| Halogenation (Bromination) | Br₂ / FeBr₃ | 2,5-Dibromo-4-chloro-6-fluorobenzonitrile | Very Low | Harsh (e.g., excess Lewis acid, heat) |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | No Reaction Expected | 0% | Standard Friedel-Crafts conditions |

| Friedel-Crafts Alkylation | RCl / AlCl₃ | No Reaction Expected | 0% | Standard Friedel-Crafts conditions |

The unreactivity towards Friedel-Crafts reactions is a well-established principle for strongly deactivated aromatic rings. The Lewis acid catalyst (e.g., AlCl₃) would likely coordinate to the nitrile group, further deactivating the ring and rendering it inert to these reactions.

Mechanistic Studies of Key Transformation Pathways

Due to the limited documented reactivity of this compound, detailed mechanistic studies for this specific compound are scarce. However, insights into its potential transformation pathways can be extrapolated from studies on related polyhalogenated and cyano-substituted aromatic compounds. The key transformations would likely involve nucleophilic aromatic substitution (SNAr) or modifications of the cyano group, rather than electrophilic substitution.

Predicted Mechanism for Electrophilic Aromatic Substitution:

Should an electrophilic substitution be forced to occur, the mechanism would follow the classical arenium ion pathway. Taking the example of a hypothetical nitration at the C5 position:

Generation of the Electrophile: The nitronium ion (NO₂⁺) is generated from the reaction of concentrated nitric and sulfuric acids.

Nucleophilic Attack and Formation of the Sigma Complex (Arenium Ion): The deactivated π-system of the benzonitrile ring would attack the nitronium ion. This is the rate-determining step and would have a very high activation energy. The attack at C5 would lead to a resonance-stabilized sigma complex. The positive charge in the intermediates would be destabilized by the electron-withdrawing substituents.

Deprotonation and Re-aromatization: A weak base (e.g., HSO₄⁻) would abstract the proton from the C5 position, restoring the aromaticity of the ring and yielding the final product, 2-bromo-4-chloro-6-fluoro-5-nitrobenzonitrile.

The stability of the intermediate sigma complex is a key factor in determining the regioselectivity. Computational studies on simpler, related dihalobenzonitriles could provide a more quantitative prediction of the most likely site of electrophilic attack by calculating the relative energies of the possible sigma complex intermediates. These studies would likely confirm the strong deactivation of the ring and the preference for substitution at the least sterically hindered and electronically least unfavorable position.

Potential for Nucleophilic Aromatic Substitution (SNAr):

The presence of multiple electron-withdrawing groups (CN, Br, Cl, F) makes the aromatic ring of this compound highly electron-deficient and thus a good candidate for nucleophilic aromatic substitution (SNAr). The fluorine atom, being the most electronegative and often a good leaving group in SNAr reactions, is a likely site for nucleophilic attack.

The mechanism for an SNAr reaction at the C6 position with a generic nucleophile (Nu⁻) would proceed as follows:

Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile attacks the carbon bearing the fluorine atom (C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing cyano group and across the aromatic ring.

Loss of the Leaving Group: The fluoride ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The rate of this reaction would be dependent on the strength of the nucleophile and the ability of the substituents to stabilize the negative charge in the Meisenheimer complex. The bromo and chloro substituents would also contribute to this stabilization through their inductive effects.

Computational Chemistry and Theoretical Investigations of 2 Bromo 4 Chloro 6 Fluorobenzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a powerful lens through which to examine the electronic structure and properties of molecules like 2-Bromo-4-chloro-6-fluorobenzonitrile. This method, grounded in quantum mechanics, posits that the energy of a molecule can be determined from its electron density.

Optimization of Molecular Geometry and Conformational Analysis

The initial step in the theoretical investigation of this compound involves the optimization of its molecular geometry. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the lowest energy state of the molecule. For a substituted benzene (B151609) ring such as this, the geometry is largely planar.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Br | 1.895 | C1-C2-C3 | 120.5 |

| C-Cl | 1.738 | C2-C3-C4 | 119.8 |

| C-F | 1.352 | C3-C4-C5 | 120.1 |

| C-C (aromatic) | 1.390 - 1.405 | C4-C5-C6 | 119.9 |

| C-CN | 1.451 | C5-C6-C1 | 120.2 |

| C≡N | 1.156 | C6-C1-C2 | 119.5 |

| C-H | 1.084 | C1-C6-Br | 119.8 |

| C3-C4-Cl | 119.7 | ||

| C5-C6-F | 120.0 | ||

| C1-C2-CN | 178.5 |

Note: The data in this table is representative of typical values obtained from DFT calculations for similar halogenated benzonitriles and serves as a scientifically plausible illustration.

Prediction of Spectroscopic Parameters

DFT calculations are also instrumental in predicting various spectroscopic parameters, which can aid in the experimental identification and characterization of the compound. These predictions include vibrational frequencies (Infrared and Raman spectra), and nuclear magnetic resonance (NMR) chemical shifts. The theoretical spectra generated can be compared with experimental data to confirm the molecular structure. For instance, the calculated vibrational frequencies can help in assigning the various functional group vibrations in the experimental IR and Raman spectra.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors derived from DFT calculations offer profound insights into the reactivity of this compound. These descriptors quantify various aspects of the molecule's electronic structure that govern its chemical behavior.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity.

Other important descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ).

Chemical Softness (S): The reciprocal of hardness ( 1/η ).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule ( χ²/2η ).

Table 2: Predicted Quantum Chemical Descriptors for this compound

| Descriptor | Predicted Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap | 5.36 |

| Ionization Potential | 7.25 |

| Electron Affinity | 1.89 |

| Electronegativity | 4.57 |

| Chemical Hardness | 2.68 |

| Chemical Softness | 0.37 |

| Electrophilicity Index | 3.89 |

Note: These values are illustrative and represent typical outcomes of such calculations on analogous molecules.

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior

While DFT provides a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how this compound molecules interact with each other and with their environment over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the evolution of the system.

MD simulations can be employed to study:

Intermolecular forces: Understanding the nature and strength of non-covalent interactions, such as halogen bonding, π-π stacking, and dipole-dipole interactions, which are significant for this molecule due to the presence of halogens and the aromatic ring.

Aggregation behavior: Predicting how molecules of this compound might cluster or self-assemble in solution or in the solid state. This is crucial for understanding its physical properties like solubility and crystal packing.

Solvation effects: Simulating the molecule in different solvents to understand how the solvent environment affects its conformation and reactivity.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or property-based descriptors of a compound with a specific property or activity. For this compound, QSPR models could be developed to predict a wide range of its chemical and physical properties.

The process involves:

Descriptor Calculation: Generating a large set of molecular descriptors (topological, geometrical, electronic, etc.) for a series of related compounds.

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical model that links the descriptors to a known property (e.g., boiling point, toxicity, or chromatographic retention time).

Model Validation: Rigorously testing the model's predictive power using external datasets.

Once a validated QSPR model is established, it can be used to predict the properties of new or untested compounds like this compound, based solely on its calculated molecular descriptors. This can significantly accelerate the screening and design of new molecules with desired characteristics. While specific QSPR studies on this compound are not documented, the methodology is widely applied in chemical research. tandfonline.com

Applications of 2 Bromo 4 Chloro 6 Fluorobenzonitrile in Advanced Materials and Fine Chemical Synthesis

Role as a Synthetic Building Block for Complex Organic Molecules and Heterocycles

2-Bromo-4-chloro-6-fluorobenzonitrile is a versatile substrate for constructing intricate molecular architectures, particularly heterocyclic compounds which form the core of many pharmaceutical agents and functional materials. The differential reactivity of its functional groups—the bromo, chloro, fluoro, and nitrile moieties—can be exploited to achieve regioselective modifications. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, the fluorine atom can act as a leaving group in nucleophilic aromatic substitution, and the nitrile group can undergo hydrolysis, reduction, or cycloaddition to form other heterocyclic rings.

Precursor in the Synthesis of Indazole Derivatives

Indazoles are a prominent class of nitrogen-containing heterocycles with a wide array of pharmacological activities. nih.gov this compound can be considered a key precursor for synthesizing substituted indazoles, such as 4-bromo-6-chloro-1H-indazole. A documented synthetic pathway involves the transformation of the related intermediate, 2-bromo-4-chloro-6-fluoroaniline, into 2-bromo-4-chloro-6-fluorobenzaldehyde. This aldehyde is a crucial component that, upon reaction with hydrazine (B178648) hydrate, undergoes cyclization to form the indazole ring system in high yield.

While the direct conversion from the benzonitrile (B105546) is one potential route, a common strategy involves starting with a more accessible precursor like 2-fluoroaniline, which is first chlorinated and then brominated to yield 2-bromo-4-chloro-6-fluoroaniline. This aniline (B41778) derivative is then converted to the key aldehyde intermediate. The nitrile group of this compound could potentially be converted to the necessary aldehyde via reduction, positioning it as a valuable starting material for these important heterocyclic scaffolds.

Intermediate in the Preparation of Pyrimidine (B1678525) Derivatives

Pyrimidine derivatives are another class of essential heterocycles known for their diverse biological activities. orientjchem.orggsconlinepress.comgrowingscience.com The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an amidine or related species. While direct, well-documented examples of this compound being used to form a pyrimidine ring are not prevalent in readily available literature, its structural motifs are relevant. General synthetic strategies for substituted pyrimidines can involve precursors such as benzonitriles. growingscience.com For instance, the reaction of benzonitriles with reagents like benzamidine (B55565) hydrochloride can lead to pyrimidine derivatives. growingscience.com The highly functionalized nature of this compound makes it a candidate for creating complex, substituted pyrimidines that could be of interest in medicinal chemistry.

Utilization in Material Science Applications

The electronic properties conferred by the electron-withdrawing nitrile and halogen groups make this compound and its derivatives of interest in the field of material science. These features can be used to tune the optical and electronic characteristics of organic materials.

Development of Thermally Activated Delayed Fluorescence (TADF) Dyes for Organic Light-Emitting Diodes (OLEDs)

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for highly efficient organic light-emitting diodes (OLEDs) by harvesting both singlet and triplet excitons for light emission. nih.gov The design of TADF emitters often involves creating molecules with a small energy gap between the lowest singlet (S1) and triplet (T1) excited states. This is typically achieved by linking electron-donating and electron-accepting units. rsc.org

While specific research detailing the use of this compound in TADF emitters is not widely published, its characteristics make it a plausible building block for such materials. Benzonitrile groups are frequently used as electron-accepting moieties in TADF molecules. rsc.org The presence of heavy atoms like bromine can also influence spin-orbit coupling, which is a factor in the intersystem crossing and reverse intersystem crossing rates essential for TADF. Therefore, this compound represents a potential scaffold for the synthesis of new TADF dyes for next-generation displays and lighting.

Exploration in Liquid Crystal Technologies

The physical properties of this compound, including its rigid aromatic core and strong dipole moment from the nitrile group, are characteristic features of molecules used in liquid crystal (LC) technologies. The specific arrangement of the polar and polarizable halogen substituents can influence key properties of liquid crystal mixtures, such as dielectric anisotropy, birefringence, and viscosity. Halogenated benzonitriles are a known class of compounds investigated for their liquid crystalline properties. The unique combination of bromo, chloro, and fluoro substituents on this particular benzonitrile could be exploited to fine-tune the mesophase behavior and electro-optical response of LC materials, making it a compound of interest for exploratory research in this area.

Design of Molecular Scaffolds for Functional Molecules

Perhaps the most significant application of this compound is its role as a molecular scaffold for building functional molecules, particularly in the realm of drug discovery. ossila.com Its tri-substituted nature provides multiple, distinct reaction sites for chemists to elaborate upon.

This strategic multi-functionality allows for the stepwise and controlled introduction of different molecular fragments to build complexity. For example, a synthetic sequence could involve:

A Suzuki or other palladium-catalyzed cross-coupling reaction at the bromine position to introduce a new aryl or alkyl group.

A subsequent nucleophilic aromatic substitution (SNAr) reaction, displacing the fluorine atom, which is activated by the electron-withdrawing nitrile group. ossila.com

Finally, transformation of the nitrile group into other functionalities like an amine (via reduction) or a tetrazole or oxadiazole ring (via cycloaddition). ossila.com

This controlled, site-selective reactivity makes this compound an exceptionally useful platform for generating libraries of diverse compounds for screening in drug discovery and for the synthesis of complex, single-target molecules in fine chemical production.

Future Research Directions and Interdisciplinary Prospects

Exploration of Asymmetric Synthesis Routes

While 2-Bromo-4-chloro-6-fluorobenzonitrile itself is an achiral molecule, it serves as an ideal scaffold for the synthesis of chiral derivatives, which are of paramount importance in pharmaceuticals and agrochemicals. Future research should focus on developing asymmetric transformations that introduce chirality in a controlled and efficient manner.

A significant avenue of research lies in the field of atroposelective synthesis to create axially chiral biaryl compounds. The steric hindrance provided by the ortho-bromo and -fluoro substituents can be exploited to restrict rotation around a newly formed C-C bond. A promising approach involves a dynamic kinetic resolution (DKR) process catalyzed by N-heterocyclic carbenes (NHCs). nih.gov In a hypothetical reaction, coupling this compound with a suitable partner could lead to the formation of atropisomers, where a chiral NHC catalyst selectively produces one enantiomer in excess. nih.gov

Another key strategy is the stereoconvergent cross-coupling of racemic α-halonitriles. nih.gov While this applies to creating a chiral center adjacent to the nitrile group rather than on the aromatic ring itself, derivatives of this compound could be used in nickel-catalyzed Negishi arylations. This would involve reacting an organozinc reagent derived from the title compound with a racemic α-bromonitrile, where a chiral nickel-ligand complex directs the reaction to form a single enantiomer of the α-aryl nitrile product. nih.gov Such compounds are precursors to valuable α-aryl carboxylic acids. nih.gov

The development of chiral bifunctional organocatalysts, which possess both a basic site (like a tertiary amine) and a hydrogen-bonding group (like urea (B33335) or thiourea), also presents a compelling research direction. These catalysts could facilitate enantioselective reactions, such as the synthesis of 3-substituted isoindolinones from derivatives of 2-formylbenzonitriles. nih.gov

| Catalytic System | Type of Asymmetric Reaction | Potential Chiral Product | Key Features |

| Chiral N-Heterocyclic Carbene (NHC) | Atroposelective Dynamic Kinetic Resolution | Axially chiral biaryls | Forms C-C bond with control over axial chirality. nih.gov |

| Nickel-Bis(oxazoline) Complex | Stereoconvergent Negishi Arylation | Enantioenriched α-aryl nitriles | Creates a stereocenter alpha to the nitrile group. nih.gov |

| Chiral Tertiary-Amine Urea | Aldol-Cyclization Tandem Reaction | Chiral 3-substituted isoindolinones | Requires precursor modification but offers high enantioselectivity. nih.gov |

| Chiral Gold(III) Complexes | Asymmetric Carboalkoxylation | Chiral heterocycles | Gold catalysts can activate alkynes for enantioselective cyclization. rsc.org |

Development of Bio-Inspired Synthetic Transformations

Nature has evolved highly efficient enzymes for performing complex chemical transformations with remarkable selectivity. Future research into the synthesis of this compound and its derivatives could draw inspiration from these biological systems to develop greener and more efficient methods.

One area of exploration is enzymatic halogenation. Halogenase enzymes are capable of installing halogen atoms onto aromatic scaffolds with high regioselectivity and stereoselectivity, often under mild, aqueous conditions. nih.gov Research could focus on discovering or engineering a halogenase that can selectively functionalize a di-substituted benzonitrile (B105546) precursor. This bio-inspired approach would circumvent the use of harsh reagents typically required for aromatic halogenation. nih.govwikipedia.org

Similarly, bio-inspired cyanation methods offer an alternative to traditional protocols that use highly toxic cyanide sources like KCN or NaCN. taylorandfrancis.com For instance, copper-catalyzed cyanations using potassium hexacyanoferrate(II) as the cyanide source are significantly less hazardous. researchgate.net This method mimics biological systems where metal ions mediate reactions with complexed cyanide, avoiding high concentrations of free cyanide ions. researchgate.net Developing a catalytic system inspired by nitrite (B80452) reductase enzymes, which utilize oxylanion radical transfer (ORT), could also enable novel deaminative cyanation pathways from aniline (B41778) precursors under milder conditions. acs.org

| Transformation | Conventional Method | Bio-Inspired Approach | Advantages of Bio-Inspired Route |

| Aromatic Halogenation | Electrophilic substitution with Br₂/Cl₂ and a Lewis acid catalyst (e.g., FeBr₃). wikipedia.org | Use of halogenase enzymes with a halide source (e.g., NaBr). nih.gov | High selectivity, mild reaction conditions, reduced hazardous waste. |

| Aromatic Cyanation | Sandmeyer or Rosenmund-von Braun reactions using CuCN at high temperatures. wikipedia.org | Copper-catalyzed reaction with K₄[Fe(CN)₆] or enzymatic nitrile synthesis. researchgate.netresearchgate.net | Avoids highly toxic reagents, operates under milder conditions. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of poly-substituted aromatic compounds like this compound often involves hazardous reagents and highly exothermic reactions. Flow chemistry and automated synthesis platforms offer powerful solutions to these challenges, enabling safer, more efficient, and scalable production.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers superior control over reaction parameters. youtube.com The high surface-area-to-volume ratio of flow reactors allows for rapid heat dissipation, mitigating the risks associated with exothermic processes like nitration or halogenation. europa.eu This enhanced thermal control can lead to higher yields, fewer byproducts, and improved safety. europa.eu Furthermore, flow systems can be used for the on-demand generation of unstable or hazardous intermediates, which are immediately consumed in the next reaction step, avoiding their accumulation. youtube.com

Automated synthesis platforms can be integrated with flow reactors to accelerate reaction optimization. mit.edu These systems can automatically vary parameters such as temperature, residence time, and reagent stoichiometry, allowing for high-throughput screening of conditions to identify the optimal synthetic route. researchgate.netmetoree.com This technology could be applied to optimize the multi-step synthesis of this compound or to rapidly generate a library of its derivatives for screening in drug discovery or materials science applications. sigmaaldrich.comimperial.ac.uk

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Heat Transfer | Poor; risk of thermal runaway and "hot spots". | Excellent; rapid heat dissipation prevents overheating. europa.eu |

| Safety | Accumulation of large quantities of hazardous materials. | Small reaction volumes minimize risk; unstable intermediates can be generated and used in situ. youtube.com |

| Reaction Time | Often long, including heating/cooling cycles. | Significantly reduced; defined by residence time, which can be seconds to minutes. youtube.com |

| Scalability | Challenging; "scaling up" often requires re-optimization. | Straightforward; achieved by running the system for a longer duration ("scaling out"). |

| Process Control | Limited; manual control over additions and temperature. | Precise; automated pumps and temperature controllers ensure consistency. metoree.com |

In-Depth Structure-Property Relationship Studies for Tailored Material Design

The specific substitution pattern of this compound dictates its electronic properties, which in turn determines its reactivity and potential for use in advanced materials. A thorough investigation into its structure-property relationships is crucial for designing new functional molecules.

The reactivity of the benzene (B151609) ring is governed by the interplay between the inductive (-I) and resonance (+R) effects of its substituents. msu.edu The halogens (F, Cl, Br) are deactivating due to their strong -I effect, which withdraws electron density from the ring. libretexts.orgaakash.ac.in However, they also possess a +R effect due to their lone pairs, which donates electron density, primarily to the ortho and para positions. msu.edu The nitrile group is a powerful deactivating group, withdrawing electron density through both -I and -R effects.

The combined effect of these substituents makes the aromatic ring electron-deficient and influences its reactivity in subsequent transformations. For example, the electron-withdrawing nature of the groups facilitates nucleophilic aromatic substitution, particularly of the fluorine atom, which is often a good leaving group. Conversely, the deactivation of the ring makes electrophilic aromatic substitution more difficult. wikipedia.org These properties make the compound a valuable building block for creating complex molecules where specific reactivity is desired at different sites. For example, the bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions.

These electronic features are critical for applications in materials science. Benzonitrile derivatives are used in organic light-emitting diodes (OLEDs), photochromic materials, and as liquid crystals. researchgate.netnsf.gov By understanding how the F, Cl, and Br atoms modulate the HOMO-LUMO energy levels and dipole moment of the molecule, researchers can design derivatives of this compound with tailored optoelectronic properties. nih.gov

| Substituent | Inductive Effect (-I) | Resonance Effect (+R/-R) | Overall Effect on Ring | Preferred Site for Electrophilic Attack |

| -F | Strong | Weak (+R) | Deactivating, ortho/para-directing aakash.ac.in | Ortho, Para |

| -Cl | Strong | Weak (+R) | Deactivating, ortho/para-directing doubtnut.com | Ortho, Para |

| -Br | Strong | Weak (+R) | Deactivating, ortho/para-directing | Ortho, Para |

| -CN | Strong | Strong (-R) | Strongly deactivating, meta-directing libretexts.org | Meta |

Computational Design of Novel Derivatives with Enhanced Reactivity or Specific Properties

Computational chemistry provides a powerful toolkit for accelerating the discovery and development of new molecules. By using theoretical models, researchers can predict the properties of novel derivatives of this compound before committing to their synthesis, saving significant time and resources.

Density Functional Theory (DFT) is a widely used method to investigate the structural and electronic properties of molecules. nih.govresearchgate.net DFT calculations can be employed to predict key parameters such as bond lengths, bond angles, vibrational frequencies, and HOMO-LUMO energy gaps for derivatives of the title compound. nih.gov This information is invaluable for understanding how modifications to the substitution pattern will affect the molecule's stability and electronic behavior. acs.org

Furthermore, computational modeling can elucidate reaction mechanisms and predict reactivity. For example, calculations can determine the activation barriers for different reaction pathways, such as the relative ease of nucleophilic substitution at the fluorine versus chlorine positions. This predictive power allows chemists to design derivatives with enhanced reactivity for specific transformations. For instance, one could computationally screen a library of potential ligands for a palladium-catalyzed coupling reaction involving the bromo-substituent to identify the ligand that provides the lowest activation energy and highest selectivity. nih.gov

This in-silico design approach can be applied to various fields. In drug design, models can predict how derivatives might interact with a biological target. nih.gov In materials science, computational methods can predict the absorption and emission spectra of new derivatives, guiding the synthesis of novel compounds for OLEDs or sensors. nih.gov

| Computational Method | Predicted Property | Application in Derivative Design |

| Density Functional Theory (DFT) | Molecular Geometry, Electronic Structure (HOMO/LUMO) | Predicting stability and optoelectronic properties for materials science. nih.govresearchgate.net |

| Time-Dependent DFT (TD-DFT) | UV-Vis Absorption/Emission Spectra | Designing molecules with specific colors or fluorescence for dyes and sensors. nih.gov |

| Transition State Theory | Reaction Activation Energies, Rate Constants | Predicting reactivity in synthetic transformations; optimizing catalysts. |

| Molecular Docking | Binding Affinity, Interaction with Proteins | Designing derivatives with potential biological activity for drug discovery. nih.govnih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond Strengths, Non-covalent Interactions | Understanding intermolecular forces for crystal engineering and material design. |

Q & A

What are the optimized synthetic routes for 2-Bromo-4-chloro-6-fluorobenzonitrile, and how do substituent positions influence reaction efficiency?

Level: Basic

Methodological Answer:

The synthesis typically involves sequential halogenation or cross-coupling reactions. For example:

- Nucleophilic aromatic substitution (SNAr): Fluorine or chlorine can be introduced via SNAr using halogenating agents (e.g., Cl₂, F₂) under controlled conditions. Bromination may require catalysts like FeBr₃ .

- Cyano group introduction: The nitrile group can be added via Rosenmund-von Braun reaction using CuCN or Pd-catalyzed cyanation .

Substituent effects: The electron-withdrawing nature of halogens (Br, Cl, F) and the nitrile group deactivates the benzene ring, directing subsequent substitutions to specific positions. Steric hindrance from bulky substituents (e.g., cyclobutoxy groups in related compounds) may reduce reaction yields .

How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

Level: Basic

Methodological Answer:

- ¹H/¹³C NMR: Identify substituent positions via splitting patterns and chemical shifts. For example:

- IR Spectroscopy: Confirm the nitrile group via a sharp C≡N stretch near 2220–2260 cm⁻¹ .

- Mass Spectrometry (MS): Molecular ion peaks (M⁺) should match the molecular formula (C₇H₂BrClFN). Isotopic patterns for Br (1:1 for ⁷⁹Br/⁸¹Br) and Cl (3:1 for ³⁵Cl/³⁷Cl) aid validation .

What challenges arise in X-ray crystallographic analysis of halogenated benzonitriles like this compound?

Level: Advanced

Methodological Answer:

- Crystal packing issues: Multiple halogens create steric and electronic conflicts, complicating lattice formation. Use low-temperature crystallization to stabilize weak interactions .